

# Potential off-target effects of Enerisant hydrochloride to consider

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Enerisant hydrochloride |           |
| Cat. No.:            | B12375647               | Get Quote |

## Technical Support Center: Enerisant Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **Enerisant hydrochloride** (also known as TS-091). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of **Enerisant hydrochloride**?

Enerisant hydrochloride is a potent and highly selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters.[4] [5] By blocking this receptor, Enerisant increases the release of histamine, as well as other neurotransmitters like dopamine and acetylcholine, which is thought to mediate its wake-promoting and pro-cognitive effects.[2]

Q2: How selective is Enerisant for the H3 receptor?

In vitro studies have demonstrated that Enerisant is highly selective for the H3 receptor. It has over 3,000-fold greater selectivity for the H3 receptor compared to other histamine receptor







subtypes (H1, H2, and H4).[6] Furthermore, it has been shown to have negligible affinity for the σ1 receptor, a known off-target for other H3R antagonists like pitolisant.[6]

Q3: Has Enerisant been screened against a broader panel of off-targets?

Yes, Enerisant has been profiled against a wide range of other potential targets. One study reported that Enerisant displayed negligible binding affinities for a panel of 66 other receptors, transporters, and ion channels at concentrations up to 10  $\mu$ M.[1] This indicates a low likelihood of direct off-target effects mediated by these major protein families at therapeutically relevant concentrations.

#### **Troubleshooting Guide**

Issue 1: I'm observing an unexpected phenotype in my in vivo model that doesn't seem to be related to H3R antagonism. Could this be an off-target effect?

While Enerisant is highly selective, it's important to consider all possibilities.

- On-Target, Downstream Effects: First, consider if the observed phenotype could be a
  downstream consequence of H3R antagonism. The increased release of histamine,
  dopamine, and acetylcholine can have widespread effects throughout the central nervous
  system.[2][5] For example, adverse events like insomnia, headache, and nausea reported in
  clinical trials are considered to be related to the on-target wake-promoting effects of the drug.
  [6][7][8]
- Transporter Interactions: Enerisant has been shown to inhibit the organic cation transporter 2
  (OCT2), multidrug and toxin extrusion protein 1 (MATE1), and MATE2-K.[9] If your
  experimental system or animal model has specific sensitivities related to these transporters,
  this could be a source of the unexpected phenotype. These transporters are involved in the
  disposition of various endogenous compounds and xenobiotics.
- Pharmacokinetics: Enerisant is minimally metabolized in humans, with a large fraction
  excreted unchanged in the urine.[6][7] This reduces the likelihood of off-target effects from
  active metabolites. However, inter-individual variabilities in efficacy and safety have been
  noted, suggesting that tailored dosage adjustments may be necessary.[7]



Issue 2: My in vitro assay is showing unexpected results. How can I confirm it's not due to an off-target interaction of Enerisant?

- Consult Off-Target Panel Data: Refer to the summary table below. If your assay involves any of the targets where Enerisant has known interactions (OCT2, MATE1, MATE2-K), you may need to use appropriate controls to isolate the effect.
- Dose-Response Curve: Generate a full dose-response curve for the observed effect. If the EC50/IC50 for the unexpected effect is significantly higher than the reported IC50 for H3R (2.89 nM for human H3R), it is more likely to be an off-target effect that may only be relevant at supra-physiological concentrations.[3]
- Use a Structurally Unrelated H3R Antagonist: As a control, test a structurally different H3R antagonist with a distinct off-target profile. If the unexpected effect is not replicated, it is more likely to be a specific off-target effect of Enerisant.

#### **Data Presentation**

Table 1: Summary of Enerisant Hydrochloride Selectivity and Off-Target Interactions



| Target Class                                        | Specific Target                                 | Finding                                        |
|-----------------------------------------------------|-------------------------------------------------|------------------------------------------------|
| Primary Target                                      | Histamine H3 Receptor (human)                   | IC50: 2.89 nM[3]                               |
| Histamine Receptors                                 | H1, H2, H4                                      | Negligible binding[1]                          |
| Other Receptors                                     | Sigma-1 (σ1)                                    | No affinity[6]                                 |
| Broad Screening Panel                               | 66 Receptors, Transporters, Ion Channels        | Negligible affinities at 1-10 $\mu\text{M}[1]$ |
| Drug Transporters                                   | Organic Cation Transporter 2<br>(OCT2)          | Inhibition observed[9]                         |
| Multidrug and Toxin Extrusion Protein 1 (MATE1)     | Inhibition observed[9]                          |                                                |
| Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) | Inhibition observed[9]                          | _                                              |
| CYP Enzymes                                         | CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | No inhibition or induction[9]                  |

### **Experimental Protocols**

Key Experiment: Radioligand Binding Assay for Off-Target Receptor Screening

This protocol is a representative example of how off-target binding affinity is assessed.

- Objective: To determine the binding affinity of Enerisant hydrochloride for a panel of offtarget receptors.
- Materials:
  - Cell membranes prepared from cell lines stably expressing the receptor of interest.
  - Specific radioligand for each receptor (e.g., [ $^{3}$ H]-Prazosin for  $\alpha$ 1-adrenergic receptor).
  - Enerisant hydrochloride stock solution.



- Assay buffer (specific to each receptor).
- 96-well filter plates.
- Scintillation fluid and microplate scintillation counter.
- Methodology:
  - 1. Prepare serial dilutions of **Enerisant hydrochloride** in the assay buffer.
  - 2. In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the various concentrations of Enerisant.
  - Incubate the plates at a specified temperature and duration to allow binding to reach equilibrium.
  - 4. Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
  - 5. Allow the filters to dry, then add scintillation fluid to each well.
  - 6. Quantify the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
  - 1. Calculate specific binding by subtracting non-specific binding from total binding.
  - 2. Plot the percentage of specific binding against the logarithm of the Enerisant concentration.
  - 3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Enerisant that inhibits 50% of the specific radioligand binding.
  - 4. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

#### **Visualizations**





Click to download full resolution via product page

Caption: On-target signaling pathway of **Enerisant hydrochloride**.





Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected experimental results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Enerisant hydrochloride (TS091) | H3R antagonist | Probechem Biochemicals [probechem.com]
- 2. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H3 receptor antagonist Wikipedia [en.wikipedia.org]
- 5. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Potential off-target effects of Enerisant hydrochloride to consider]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375647#potential-off-target-effects-of-enerisant-hydrochloride-to-consider]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com